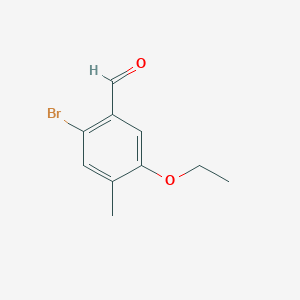

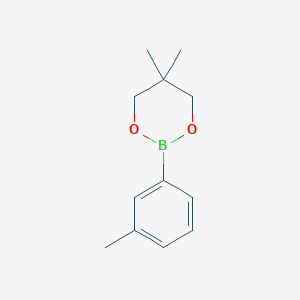

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Descripción general

Descripción

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine, or (3S)-1-CPMP, is a cyclic nitrogen-containing compound that is widely used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in several organic reactions.

Aplicaciones Científicas De Investigación

NMDA Receptor Interaction

1-Aminocyclopropanecarboxylic acid, a compound structurally related to (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, has been identified as a potent and selective ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction has shown potential in the blockade of NMDA-induced convulsions, suggesting its utility in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels (Skolnick et al., 1989).

Cyclopropane Derivatives in Drug Development

The three-membered ring, a component of this compound, has seen increasing use in drug development. The oxidation of methylene groups activated by an adjacent cyclopropane has been a focus, aiming to develop carbonylcyclopropanes efficiently and atom-economically. This approach is significant in synthetic organic chemistry and could have implications for future drug synthesis methodologies (Sedenkova et al., 2018).

Serotonin Receptor Activity

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives, structurally related to this compound, have been synthesized and assessed for their serotonin 5-HT1A and 5-HT2A receptor affinities. These derivatives have exhibited distinct affinities for these receptors, indicating their potential for developing new therapeutic agents targeting serotonin receptors (Obniska et al., 2006).

Cyclooxygenase Inhibition

Compounds like FR122047, which is a cyclooxygenase inhibitor and contains a piperazine ring similar to this compound, have demonstrated potent anti-platelet actions both in vitro and in vivo. The selective inhibition of cyclooxygenase by these compounds underlines their potential for therapeutic use as anti-platelet agents, indicating a potential application area for structurally similar compounds (Dohi et al., 1993).

Psychopharmacological Research

m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone and structurally related to this compound, has been widely used in psychopharmacology research as a probe of serotonin function. This application highlights the potential use of this compound and its derivatives in exploring neurotransmitter systems and developing new therapeutic agents (Silverstone et al., 1994).

Propiedades

IUPAC Name |

cyclopropyl-[(3S)-3-methylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPKFZMQRBPBJU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)

![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)